Zirconium hydride

Description

Significance in Materials Science and Engineering

Zirconium hydride (ZrHₓ) is a versatile material whose properties can be tailored by controlling the hydrogen content. wikipedia.org This ability to manipulate its characteristics, such as hardness, ductility, and tensile strength, makes it a valuable component in numerous advanced applications. wikipedia.org An increase in hydrogen content generally leads to a harder and stronger material, albeit with reduced ductility compared to pure zirconium. wikipedia.org

The primary applications and areas of significance for this compound in materials science and engineering include:

Nuclear Engineering: this compound is a critical material in the nuclear industry, primarily used as a neutron moderator in thermal-spectrum nuclear reactors. researchgate.netornl.gov Its high hydrogen density, which can be greater than that of liquid hydrogen, allows for the effective slowing down of fast neutrons, making nuclear reactions more efficient. americanelements.comtaylorandfrancis.com This property enables the use of low-enriched uranium fuel and facilitates the design of smaller, more compact reactor cores. taylorandfrancis.comresearchgate.net Notable examples of reactors utilizing this compound moderators include the TRIGA (Training, Research, Isotopes, General Atomics) research reactors and the former Soviet TOPAZ reactors. ornl.gov Furthermore, this compound's low neutron absorption cross-section and high thermal stability contribute to its suitability for these high-temperature applications. ornl.govwikipedia.org However, the formation of this compound in the Zircaloy cladding of fuel rods in water-cooled reactors is a significant consideration, as it can lead to embrittlement and mechanical degradation of the cladding material. wikipedia.orggoogle.comresearchgate.net

Pyrotechnics and Propellants: In the field of pyrotechnics, this compound powder serves as a fuel in various compositions, including high-energy igniters and fuses. wikipedia.orgnih.gov Its inclusion in specialty pyrotechnics and rocket propellants can increase the propellant density and energy value. osti.gov

Powder Metallurgy: this compound is employed in powder metallurgy as a hydrogenation catalyst, a reducing agent, and a foaming agent for the production of metal foams. wikipedia.orgresearchgate.net

Vacuum and Sealing Technologies: Due to its ability to absorb residual gases, this compound acts as a "getter" in vacuum tubes and other vacuum systems, helping to maintain a high vacuum. wikipedia.orgnih.gov It is also used to create seals between metals and ceramics; when a mixture containing this compound powder is heated, the decomposing hydride releases hydrogen that cleans the surrounding surfaces, allowing the molten metal to form a strong seal. wikipedia.org

Hydrogen Storage: The capacity of this compound to reversibly absorb and release hydrogen makes it a candidate material for hydrogen storage applications, which are crucial for the advancement of a hydrogen-based economy. americanelements.com

The various phases of this compound, conventionally labeled with Greek letters, exhibit different crystal structures and properties. The main phases include the alpha-phase (α-Zr), which is a hexagonal close-packed structure of zirconium with a small amount of dissolved hydrogen, the beta-phase (β-Zr), a body-centered cubic structure formed at higher temperatures and hydrogen concentrations, and the delta (δ) and epsilon (ε) hydride phases, which are face-centered cubic and body-centered tetragonal, respectively. wikipedia.orgornl.gov A metastable gamma (γ) phase has also been identified. wikipedia.org

| Property | Significance |

| Neutron Moderation | Enables compact and efficient nuclear reactor designs. ornl.govtaylorandfrancis.comresearchgate.net |

| High Hydrogen Density | More effective at slowing neutrons than liquid hydrogen in certain applications. americanelements.comtaylorandfrancis.com |

| Tunable Mechanical Properties | Hardness and ductility can be controlled by varying hydrogen content. wikipedia.org |

| Getter Activity | Maintains high vacuum in electronic and other vacuum systems. wikipedia.orgnih.gov |

| Reversible Hydrogen Absorption | Potential for use in hydrogen storage technologies. americanelements.com |

Evolution of this compound Studies: A Historical Overview

The study of this compound is intrinsically linked to the history of zirconium itself. The element zirconium was discovered in 1789 by Martin Heinrich Klaproth, and it was first isolated in an impure form by Jöns Jakob Berzelius in 1824. americanelements.comamericanelements.com However, it wasn't until 1925 that a process for producing high-purity, ductile zirconium was developed. researchgate.net

The investigation into the interaction of zirconium with hydrogen and the resulting hydride phases began in earnest in the mid-20th century, largely driven by the burgeoning nuclear industry. Key milestones in the evolution of this compound studies include:

1950s: The various phases of this compound, including the γ, δ, and ε phases, were first identified during this decade. researchgate.net The initial concerns about the potentially detrimental effects of hydride formation on the mechanical properties of zirconium alloy components in nuclear reactors also emerged. antinternational.com Early research focused on understanding the fracture toughness of materials with increasing hydride precipitate volume. antinternational.com

1960s: The application of uranium-zirconium hydride as a nuclear fuel was demonstrated in the Systems for Nuclear Auxiliary Power (SNAP) program. ornl.gov This program highlighted the practical utility of this compound's moderating properties in compact reactor designs.

1970s to Present: Research has continued to refine the understanding of the zirconium-hydrogen phase diagram and the conditions under which different hydride phases form. nih.govresearchgate.net The phenomenon of delayed hydride cracking (DHC) was discovered to be a significant degradation mechanism in zirconium alloys, shifting some research focus to this area. antinternational.com Advanced characterization techniques, such as synchrotron X-ray diffraction, have enabled in-situ studies of hydride formation and transformation, providing real-time insights into these processes. nih.govdiva-portal.org Contemporary research continues to explore the nuances of hydride nucleation and growth, the influence of hydride orientation on mechanical properties, and the development of advanced models to predict hydride behavior in nuclear fuel cladding under various conditions. nih.govqueensu.ca The potential for this compound in hydrogen storage also began to be recognized as a significant area of research. americanelements.com

The timeline below provides a simplified overview of key developments:

| Date | Development |

| 1789 | Discovery of the element zirconium by Martin Heinrich Klaproth. americanelements.comamericanelements.com |

| 1824 | First isolation of impure zirconium by Jöns Jakob Berzelius. americanelements.comamericanelements.com |

| 1925 | Development of a process for producing pure, ductile zirconium. researchgate.net |

| 1950s | Identification of various this compound phases (γ, δ, ε). researchgate.net |

| 1960s | Use of uranium-zirconium hydride fuel in the SNAP program. ornl.gov |

| Ongoing | Continued research into phase transformations, mechanical effects, and new applications. nih.govresearchgate.netnih.govqueensu.ca |

Structure

2D Structure

Properties

IUPAC Name |

hydride;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Zr.4H/q+4;4*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIPDUIYDSZOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

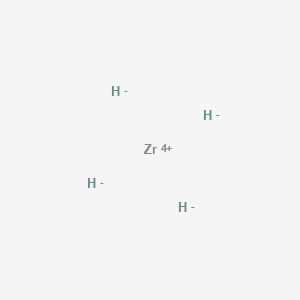

[H-].[H-].[H-].[H-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60911966 | |

| Record name | Zirconium(4+) tetrahydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zirconium hydride appears as a grayish black solid. No reaction with water under normal conditions. Easily ignited and burns with an intense flame. Water will increase the intensity of the fire., Grey-black metallic solid; [Merck Index] Dark grey odorless powder; [MSDSonline] Inert in air and water at room temperature; [Ullmann] | |

| Record name | ZIRCONIUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zirconium hydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7704-99-6; 11105-16-1, 11105-16-1, 7704-99-6 | |

| Record name | ZIRCONIUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zirconium hydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011105161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium(4+) tetrahydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIRCONIUM HYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHL4O15288 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Crystallographic and Phase Relations in the Zirconium Hydrogen System

Equilibrium Phases of Zirconium Hydride

The equilibrium phases of the zirconium-hydrogen system are those that are thermodynamically stable under specific conditions of temperature and hydrogen concentration. These phases are represented on the Zr-H phase diagram and include the solid solutions of hydrogen in the α and β phases of zirconium, as well as the δ and ε hydride phases. researchgate.net

Alpha-Zirconium (HCP α-Zr) Solid Solution

At temperatures below 863°C, pure zirconium exists in the alpha (α) phase, which has a hexagonal close-packed (HCP) crystal structure. google.comornl.gov The α-Zr phase can dissolve a limited amount of hydrogen in its interstitial sites. diva-portal.org Specifically, hydrogen atoms tend to occupy the tetrahedral interstitial sites within the HCP lattice. ornl.govxjtu.edu.cn The solubility of hydrogen in α-Zr is low, particularly at room temperature, but increases with temperature. arxiv.orgdiva-portal.org Once the solubility limit is exceeded, hydride phases begin to precipitate. arxiv.org The lattice parameters of the HCP α-Zr are approximately a = 3.23446 Å and c = 5.15031 Å. diva-portal.org

Beta-Zirconium (BCC β-Zr) Solid Solution

Above 863°C, zirconium undergoes an allotropic transformation to the beta (β) phase, which possesses a body-centered cubic (BCC) crystal structure. google.comornl.gov The β-Zr phase has a significantly higher solubility for hydrogen compared to the α-phase. diva-portal.orggoogle.com At around 800°C, the β-Zr solid solution can reach a hydrogen concentration of about 50 atom percent. google.com The lattice parameter for the BCC β-Zr phase is noted to be 0.3614 nm. ornl.govornl.gov The high-temperature β-Zr phase is in eutectoid equilibrium with α-Zr(H) and δ-ZrH₂-y at approximately 547°C. researchgate.net

Delta-Zirconium Hydride (FCC δ-ZrHₓ)

The delta-zirconium hydride (δ-ZrHₓ) is a stable hydride phase with a face-centered cubic (FCC) crystal structure, often of the CaF₂ type. arxiv.orgdiva-portal.org This phase is typically observed with a stoichiometry ranging from ZrH₁.₅ to ZrH₁.₇. researchgate.netosti.gov The δ-phase is commonly formed upon slow cooling. researchgate.net The lattice parameter for δ-ZrHₓ is approximately 4.7783 Å. diva-portal.org The transformation from the α or β phases to the δ-hydride phase occurs as the hydrogen concentration increases beyond the solubility limit of the respective zirconium phases. arxiv.org For instance, at 300°C, introducing hydrogen to α-Zr can lead to a rapid transformation into δ-hydride and β-Zr phases, with the β-phase then quickly converting to the δ-hydride. arxiv.org

| Phase | Crystal System | Space Group | Lattice Parameter (a) |

| δ-ZrHₓ | Face-Centered Cubic (FCC) | Fm-3m | ~4.7783 Å |

Epsilon-Zirconium Hydride (FCT ε-ZrHₓ)

The epsilon-zirconium hydride (ε-ZrHₓ) is another stable hydride phase that is rich in hydrogen, with a stoichiometry approaching ZrH₂. arxiv.orgosti.gov It possesses a face-centered tetragonal (FCT) crystal structure with a c/a ratio less than 1. researchgate.net The ε-phase often forms from the δ-phase through a martensitic transformation. researchgate.netinl.gov This transformation is reversible; upon heating, the ε-phase can transform back to the δ-phase. diva-portal.org The crystal structure of ε-ZrH₂ is of the ThH₂ type with lattice parameters a = 4.9689 Å and c = 4.4479 Å. diva-portal.org

| Phase | Crystal System | Space Group | Lattice Parameter (a) | Lattice Parameter (c) | c/a ratio |

| ε-ZrHₓ | Face-Centered Tetragonal (FCT) | I4/mmm | ~4.9689 Å | ~4.4479 Å | < 1 |

Metastable Phases of this compound

In addition to the equilibrium phases, the Zr-H system also exhibits metastable phases, which are not thermodynamically stable in the long term but can exist for extended periods due to kinetic barriers. Their formation is often dependent on specific processing conditions, such as rapid cooling. researchgate.net

Gamma-Zirconium Hydride (FCT γ-ZrH)

The gamma-zirconium hydride (γ-ZrH) is a well-known metastable phase with a face-centered tetragonal (FCT) crystal structure, but with a c/a ratio greater than 1. diva-portal.orgresearchgate.net It has a stoichiometry of approximately ZrH. diva-portal.org The formation of γ-hydride is often associated with fast cooling rates from the α or β phase regions in zirconium with low hydrogen concentrations. researchgate.net There is some debate regarding the stability of the γ-phase, with some studies suggesting it is always metastable with respect to the δ-phase, while others propose it can be a stable phase under certain conditions. researchgate.netmdpi.com Below 255°C, δ-ZrH₁.₅ can slowly undergo a eutectoid reaction with α-Zr to form γ-ZrH, and this reaction is reversible upon heating. mdpi.com The lattice parameters for γ-ZrH are reported as a = 4.592 Å and c = 4.970 Å. diva-portal.org

| Phase | Crystal System | Space Group | Lattice Parameter (a) | Lattice Parameter (c) | c/a ratio |

| γ-ZrH | Face-Centered Tetragonal (FCT) | P4₂/n | ~4.592 Å | ~4.970 Å | > 1 |

Zeta-Zirconium Hydride (HCP ζ-Zr₂H)

The ζ-Zr₂H phase is a metastable this compound. Research indicates that it exhibits a hexagonal close-packed (HCP) structure. researchgate.net Some studies propose that the ζ-hydride phase, with a composition often cited as ZrH₀.₅, has a trigonal crystal system with the space group P3m1. researchgate.net There remains some debate regarding its definitive crystal structure and stability. researchgate.net

First-principles calculations have been employed to investigate its properties, revealing that the configuration of hydrogen atoms and the misfit strain energy within the zirconium lattice significantly influence its structural and thermodynamic stability. researchgate.net Some theoretical studies suggest a temperature-dependent phase stability, with an fcc-structured ζ-hydride being more stable at lower temperatures and the hcp-structured form prevailing at higher temperatures. researchgate.net The prevalence of the hcp-structured ζ-hydride in zirconium alloys may be due to the favorable lattice matching between it and the α-Zr matrix, which enhances the stability of the interface between the two phases. researchgate.net Atomic-scale ab initio calculations have also explored the stacking fault properties of the metastable ζ-Zr₂H, with findings suggesting that the presence of hydrogen near a stacking fault can lead to negative stacking fault energies. researchgate.net

Zirconium-Hydrogen Phase Diagrams

Standard Pressure Phase Diagrams

The zirconium-hydrogen (Zr-H) phase diagram illustrates the equilibrium phases present at different temperatures and hydrogen concentrations under standard pressure. kipt.kharkov.ua At room temperature, zirconium has a hexagonal close-packed (HCP) crystal structure, known as the α-phase. diva-portal.org With increasing temperature, it transforms to a body-centered cubic (BCC) structure, the β-phase. diva-portal.org

The Zr-H system is characterized by the formation of several hydride phases as the hydrogen concentration increases. The commonly observed equilibrium phases include:

A solid solution of hydrogen in α-Zr. kipt.kharkov.ua

A solid solution of hydrogen in the high-temperature β-Zr. kipt.kharkov.ua

The δ-phase (ZrH₁.₅₋₁.₆₆), which has a face-centered cubic (FCC) structure. kipt.kharkov.uapnnl.gov

The ε-phase (ZrH₂), which possesses a face-centered tetragonal (FCT) structure. kipt.kharkov.ua

A metastable γ-phase (ZrH) with a face-centered tetragonal structure can also form under certain conditions, such as rapid quenching. kipt.kharkov.uadiva-portal.org This γ-phase tends to dissociate into α-Zr and δ-hydride upon heating. kipt.kharkov.ua The eutectoid reaction, where the β-phase transforms into α-Zr(H) and δ-hydride, occurs at approximately 547°C. kipt.kharkov.ua

Influence of High Pressure on Phase Stability and Stoichiometry

High pressure significantly influences the phase stability and stoichiometry of zirconium hydrides, leading to the formation of new, hydrogen-rich phases. First-principles theoretical studies have predicted the stability of various zirconium polyhydrides at elevated pressures. cam.ac.uk For instance, while ZrH₂ is the typical limit for hydrogen storage at ambient pressure, theoretical calculations suggest that ZrH₃ can be stable at ambient pressure, and ZrH₄ and ZrH₆ become stable at pressures exceeding 100 GPa. cam.ac.uk

Experimental studies using diamond anvil cells have successfully synthesized ZrH₃ and Zr₄H₁₅ at modest pressures of 30-50 GPa. cam.ac.uk These studies confirm that pressure can drive the formation of hydrides with higher hydrogen content than those observed under standard conditions. cam.ac.uk Investigations into the Zr-H system at pressures up to 100 GPa have identified ZrH, ZrH₂, and ZrH₃ as the primary thermodynamically stable phases. researchgate.net At 150 GPa, ZrH₆ also emerges as a stable phase. researchgate.net

Phase Boundary Calculations and Refinement

The calculation and refinement of phase boundaries in the Zr-H phase diagram are crucial for understanding and predicting the behavior of zirconium and its alloys in hydrogen-containing environments. Thermodynamic databases and calculation methods are often used to refine the positions of phase interfaces. kipt.kharkov.ua These calculations are typically based on experimental data from techniques like in-situ X-ray and neutron diffraction, which can monitor phase transformations in real-time. diva-portal.orgnih.gov

For example, pressure-temperature-composition (P-C-T) relationships are determined to define the equilibrium conditions between different phases. osti.gov Discrepancies in experimental data have led to proposed modifications of the phase diagram, particularly concerning the δ to ε transformation. Some studies suggest that the two-phase (δ+ε) region may only exist in ternary or higher-order systems, with contaminants like oxygen or nitrogen influencing the phase boundaries. osti.gov First-principles calculations based on density functional theory (DFT) are also employed to determine the formation energies and thermodynamic properties of different hydride phases, which aids in the construction and refinement of the phase diagram. pnnl.govarxiv.org

Crystallography of this compound Polymorphs

Detailed Lattice Structures and Parameters

This compound exists in several polymorphic forms, each with a distinct crystal structure and lattice parameters. The primary phases and their crystallographic details are summarized below:

α-Zr: This is the hexagonal close-packed (HCP) form of zirconium, belonging to the P6₃/mmc space group. osti.gov

γ-ZrH: This metastable phase is often described with a face-centered tetragonal (FCT) structure. One study reported it with the P4₂/mmc space group. arxiv.org Another identified an orthorhombic structure with the Cccm space group. pnnl.gov

δ-ZrH₁.₅: This phase typically has a face-centered cubic (FCC) structure. researchgate.net A common space group is Fm-3m. materialsproject.org However, a cubic Pn-3m symmetry has also been identified through DFT calculations. researchgate.netosti.gov

ε-ZrH₂: This is the dihydride phase, which has a face-centered tetragonal (FCT) structure with the I4/mmm space group. pnnl.govosti.gov

The lattice parameters for these phases can vary slightly depending on the experimental or computational method used for their determination. Below is a table summarizing representative lattice parameters for various this compound polymorphs.

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Source |

| α-Zr | Hexagonal | P6₃/mmc | 3.239 | 3.239 | 5.156 | osti.gov |

| γ-ZrH | Orthorhombic | Cccm | 4.592 | - | 4.492 | pnnl.gov |

| δ-ZrH₁.₅ | Cubic | Fm-3m | 4.775 | 4.775 | 4.775 | pnnl.gov |

| ε-ZrH₂ | Tetragonal | I4/mmm | 4.999 | 4.999 | 4.433 | pnnl.gov |

Crystallographic Orientation Relationships with Zirconium Matrix

The precipitation of hydride phases within the alpha-zirconium (α-Zr) matrix is not random; it follows specific crystallographic orientation relationships (ORs) to minimize interfacial energy. These relationships are crucial as they influence the morphology and mechanical impact of the hydride precipitates.

The most commonly observed OR for both the face-centered cubic (FCC) δ-hydride and the face-centered tetragonal (FCT) γ-hydride with the hexagonal close-packed (HCP) α-Zr matrix is defined by the parallelism of the close-packed planes and directions. ereztech.comwikipedia.org This relationship is expressed as:

{0001}α // {111}δ/γ and <112̄0>α // <110>δ/γ. ereztech.com

This primary orientation relationship ensures a coherent or semi-coherent interface between the matrix and the precipitate. Research has confirmed this OR through various analytical techniques. americanelements.comwikipedia.orgfishersci.com For instance, one common variant is (0001)α || (111̄)δ with [21̄1̄0]α || δ. americanelements.comwikipedia.org

Another, less common, orientation relationship has also been identified:

(0001)α || (001)γ/δ with [12̄10]α || nih.govγ/δ. americanelements.comwikipedia.org

The metastable ζ-hydride (ζ-Zr₂H), which often acts as a precursor to other hydride phases, exhibits a distinct "hexagon-on-hexagon" orientation relationship with the α-Zr matrix. Current time information in Linn County, US. This is characterized by the parallelism of the basal and prismatic planes with identical crystallographic indices:

(0002)ζ // (0002)α and [21̄1̄0]ζ // [21̄1̄0]α. Current time information in Linn County, US.Current time information in Zurich, CH.

This OR highlights the structural affinity between the ζ-hydride and the α-Zr matrix, as the ζ phase has nearly the same 'a' and 'b' lattice parameters and a 'c' parameter that is approximately double that of α-Zr. Current time information in Linn County, US. High-resolution transmission electron microscopy (HRTEM) has been instrumental in identifying various specific ORs, which are summarized in the table below. americanelements.com

| Hydride Phase | Zirconium Matrix Plane | Hydride Plane | Zirconium Matrix Direction | Hydride Direction |

| δ | (101̄0)α | (200)δ | [12̄13̄]α | δ |

| δ | (101̄0)α | (220)δ | americanelements.comα | δ |

| δ | (11̄01)α | (21̄1̄)δ | [011̄1]α | δ |

| ζ | (0002)ζ | (0002)α | [21̄1̄0]ζ | [21̄1̄0]α |

Table 1: Examples of specific crystallographic orientation relationships identified between this compound phases and the α-Zr matrix. Current time information in Linn County, US.americanelements.com

Twinning Structures within Hydride Phases

Twinning is an important deformation and transformation mechanism observed within this compound precipitates. The formation of these twins is often a response to the stresses generated by the phase transformation and the volume mismatch between the hydride and the matrix. ereztech.com

Specifically, {111}<112̄> type twinning structures have been identified within δ-hydride precipitates. ereztech.com The presence of these twins is believed to help alleviate the internal strains that arise during hydride precipitation. ereztech.com The formation of lath-like δ-phase hydrides, in particular, has been shown to induce twinning structures, which can lead to further lattice mismatch. science-softcon.denih.gov

The ε-hydride phase, which forms from the δ-phase, characteristically appears as a banded twin structure. In samples of pure this compound, large, fully twinned grains are an expected microstructural feature of the ε-ZrH phase. Advanced imaging techniques have revealed the complex, hierarchical nature of these twinning structures within the hydride domains. fishersci.be

Inter-Hydride Phase Transformation Mechanisms

Sequential Precipitation Pathways (e.g., α → ζ → γ/δ)

When hydrogen precipitates from the α-Zr solid solution, it often follows a sequence of transformations involving metastable intermediate phases. The ζ-hydride is frequently identified as a key intermediate phase in the precipitation of the more stable δ-hydride. americanelements.comscience-softcon.de Its structural similarity and coherent interface with the α-Zr matrix make it a favorable precursor. Current time information in Linn County, US. This leads to a commonly proposed precipitation pathway:

α → ζ → δ Current time information in Linn County, US.

Further research has detailed the transformation from the metastable ζ-hydride to the γ-hydride. Two potential sequences have been proposed:

α → ζ-HCP → ζ-FCT → γ-FCT

α → ζ-HCP → γ-HCP → γ-FCT

The first pathway is considered more probable due to the negative stacking fault energy of the ζ-HCP phase, which facilitates the transformation to the ζ-FCT structure. Current time information in Zurich, CH.

The γ-hydride itself is often considered a transitional or metastable phase. ereztech.comCurrent time information in Zurich, CH. It can act as a precursor to the δ-hydride, particularly at the initial stages of precipitation, as it requires a lower hydrogen concentration and induces less strain than the δ-phase. ereztech.com Under conditions of continuous hydrogen charging at room temperature, a phase transition sequence of γ → δ → ε has been observed. americanelements.comwikipedia.org

Martensitic Transformations (e.g., δ → ε)

Martensitic, or diffusionless, transformations are characterized by rapid, cooperative atomic movements. The most prominent example in the zirconium-hydrogen system is the transformation of the FCC δ-hydride to the FCT ε-hydride. publicationslist.org This is a first-order displacive transformation that occurs at low temperatures. americanelements.com

The crystallographic orientation relationship between the parent δ-phase and the resulting ε-phase is fully coherent and can be described as:

<011>δ // <011>ε and {111}δ // {111}ε. Current time information in Zurich, CH.nih.gov

The formation of the ε-phase from the δ-phase is accompanied by a significant volume expansion of up to 20%, which can exacerbate the embrittlement of zirconium alloys. americanelements.comscience-softcon.de

The transformation from the δ-hydride to the γ-hydride, which can occur below 255°C, is also considered to have characteristics similar to a martensitic transformation, although it relies on the slow diffusion of hydrogen atoms. Current time information in Zurich, CH.publicationslist.org

Thermodynamics of Zirconium Hydride Formation and Dissolution

Enthalpy and Free Energy of Formation of Zirconium Hydrides

The formation of zirconium hydrides from zirconium and hydrogen gas is an exothermic process, indicating that the hydride phases are thermodynamically stable at standard conditions. Current time information in Zurich, CH.acs.org The enthalpy and Gibbs free energy of formation are key parameters that quantify this stability.

The thermodynamic stability of zirconium hydride is highly dependent on its stoichiometry, represented by the hydrogen-to-zirconium atomic ratio (H/Zr). Different hydride phases, such as ζ-ZrH₀.₅, γ-ZrH, δ-ZrH₁.₅, and ε-ZrH₂, exhibit distinct thermodynamic properties. acs.orgarxiv.org

The formation of these hydrides is consistently exothermic, with negative enthalpies of formation. acs.org As the hydrogen content increases, the enthalpy of formation generally becomes more negative, indicating greater stability. For instance, calorimetric measurements have shown a trend of increasing exothermicity with higher H/Zr ratios. researchgate.netpublish.csiro.au First-principles calculations also support this trend, showing that the formation energy becomes more negative as the H/Zr ratio increases. osti.gov

The δ-ZrH₁.₅ phase is often considered the most stable hydride at high temperatures, while the ε-ZrH₂ phase is the most stable at lower temperatures. daneshyari.com The γ-ZrH phase is typically viewed as a metastable phase. researchgate.net The relative stability of these phases is influenced by both enthalpic and entropic contributions to the Gibbs free energy. arxiv.org While the γ-ZrH and δ-ZrH₁.₅ phases have very similar Gibbs free energies, making them both energetically favorable under certain conditions, the transition between them is a subject of ongoing research. acs.org

Table 1: Enthalpy of Formation for Various this compound Compositions This interactive table provides a summary of the standard enthalpy of formation (ΔHᵣ°) for different this compound compositions as reported in the literature. Note that values can vary based on the experimental or computational method used.

| Hydride Composition | Enthalpy of Formation (kJ/mol of H₂) | Enthalpy of Formation (kcal/mol of hydride) | Reference |

| ZrH₂ | -162.8 | -39.7 | publish.csiro.au |

| ZrH₁.₈₅ | - | -38.2 | publish.csiro.au |

| ZrH₁.₇₀ | - | -34.7 | publish.csiro.au |

| ZrH₁.₄₃ | - | -30.05 | publish.csiro.au |

| ZrH₁.₂₃ | - | -25.3 | publish.csiro.au |

| ZrH₂ | -169.65 | -40.5 | acs.org |

| ZrH₂ (with ZPE correction) | -113.97 (kJ/mol of compound) | - | arxiv.org |

| ZrD₂ | -173.84 | -40.22 | acs.org |

| ZrD₂ (with ZPE correction) | -126.5 (kJ/mol of compound) | - | arxiv.org |

ZPE: Zero-Point Energy

The enthalpy of formation of zirconium hydrides shows some dependence on temperature, although this effect is often considered secondary to the influence of composition. As temperature increases, the decomposition of zirconium hydrides becomes more thermodynamically favorable. acs.org High-temperature thermodynamic functions for the Zr-H system have been derived, providing a comprehensive understanding of how enthalpy, entropy, and Gibbs free energy change with temperature for various compositions up to ZrH₁.₂₅. nih.gov

Pressure plays a significant role in the zirconium-hydrogen system, as described by pressure-composition-temperature (PCT) isotherms. engineering-eye.comosti.govtandfonline.com These isotherms illustrate the relationship between the equilibrium hydrogen pressure and the hydrogen concentration in the metal at a constant temperature. In regions where a single solid phase exists, the pressure is dependent on the composition. engineering-eye.com In two-phase regions, the pressure remains constant (a plateau) as the system transitions from one phase to another. engineering-eye.com The equilibrium pressure increases with increasing temperature, which can be visualized in a van't Hoff plot, where the natural logarithm of the equilibrium pressure is plotted against the inverse of temperature. The slope of this plot is related to the enthalpy of formation. tandfonline.com Thermodynamic modeling using approaches like CALPHAD (CALculation of PHAse Diagrams) has been employed to predict these PCT relationships and phase equilibria in the Zr-H and related systems.

Compositional Dependence of Thermodynamic Stability

Hydrogen Solubility Limits in Zirconium and Zirconium Alloys

The amount of hydrogen that can be dissolved in the zirconium matrix before hydride precipitation occurs is known as the terminal solid solubility (TSS). This solubility limit is a critical parameter as the formation of brittle hydride phases can lead to material degradation. The TSS is not a single value but is described by two distinct curves: one for precipitation upon cooling (TSSp) and one for dissolution upon heating (TSSd).

The Terminal Solid Solubility for precipitation (TSSp) defines the temperature at which hydride precipitation begins as a hydrogen-containing zirconium alloy is cooled. Below this temperature, the zirconium matrix is supersaturated with hydrogen, leading to the nucleation and growth of hydride phases. The TSSp is not considered a true equilibrium solubility limit but rather represents the maximum hydrogen supersaturation the matrix can tolerate before new hydride particles form. acs.orgosti.gov

The Terminal Solid Solubility for dissolution (TSSd) represents the temperature at which the last traces of hydride dissolve as the material is heated. The TSSd is generally considered to be the true thermodynamic equilibrium solubility limit. osti.gov

Table 2: Equations for Terminal Solid Solubility (TSS) of Hydrogen in Zirconium and its Alloys This interactive table presents various experimentally determined equations for TSSd and TSSp in zirconium and its alloys. The concentration (C) is typically in weight parts per million (wppm), T is the absolute temperature in Kelvin (K), and R is the gas constant (8.314 J/K·mol).

| Material | Solubility Limit | Equation | Reference |

| Unalloyed Zr | TSSd | C (ppm) = 1.41 x 10⁵ exp(-38104/RT) | researchgate.net |

| Unalloyed Zr | TSSp | C (ppm) = 3.39 x 10⁴ exp(-27291/RT) | researchgate.net |

| Zircaloy-4 | TSSd | C (wppm) = 4.93 x 10⁵ exp(-45087/RT) | kns.org |

| Zircaloy-4 | TSSp | C (wppm) = 1.47 x 10⁵ exp(-34117/RT) | kns.org |

| Zircaloy-4 | TSSd | C (wppm) = 2.255 x 10⁵ exp(-39101/RT) | researchgate.net |

| Zircaloy-4 | TSSp | C (wppm) = 4.722 x 10⁴ exp(-26843/RT) | researchgate.net |

| Opt-ZIRLO | TSSd | C (wppm) = 1.13 x 10⁵ exp(-31900/RT) | kns.org |

| Opt-ZIRLO | TSSp | C (wppm) = 3.65 x 10⁴ exp(-21600/RT) | kns.org |

| HANA Alloys | TSSd | C (ppm) = 1.50 x 10⁵ exp(-37424/RT) | koreascience.kr |

| HANA Alloys | TSSp | C (ppm) = 3.63 x 10⁴ exp(-26133/RT) | koreascience.kr |

A significant hysteresis is observed between the TSSd and TSSp curves, with the precipitation of hydrides occurring at a lower temperature than their dissolution for a given hydrogen concentration. kns.orgastm.orgarxiv.org This phenomenon is attributed to several factors, including the energy required for the nucleation of new hydride particles and the strain energy associated with the volume misfit between the hydride precipitates and the zirconium matrix. kns.orgpsu.edu

The magnitude of the hysteresis can be influenced by the material's thermal history. For example, the peak temperature and holding time during a thermal cycle can affect the subsequent TSSp temperature. astm.org Research suggests that if hydride particles are already present in the matrix, further precipitation can occur without the large undercooling typically associated with the TSSp curve, and the system tends towards the TSSd line, which is the true equilibrium. osti.gov This indicates that the hysteresis is largely a kinetic effect related to the energy barrier for hydride nucleation. acs.orgosti.gov The difference in the enthalpies of dissolution and precipitation, as determined from the TSS curves, provides a quantitative measure of the energy associated with this hysteresis. For instance, in Zircaloy-2, the dissolution enthalpy has been reported to be around 48 kJ/mol, while the precipitation enthalpy is about 20 kJ/mol. researchgate.net In Zircaloy-4, the dissolution and precipitation activation energies have been measured at approximately 45 kJ/mol and 34 kJ/mol, respectively. kns.org

Terminal Solid Solubility for Hydride Dissolution (TSSd)

Theoretical Approaches to Zirconium-Hydrogen Thermodynamics

Theoretical modeling provides a powerful framework for understanding the complex thermodynamic behavior of the Zr-H system. These approaches range from fundamental quantum mechanical calculations to phenomenological models that describe macroscopic properties. By simulating the interactions between zirconium and hydrogen atoms, these models can predict phase stability, formation energies, and the relationships between composition, temperature, and pressure.

First-principles calculations, primarily based on Density Functional Theory (DFT), are a fundamental tool for investigating the energetics of the Zr-H system from a quantum-mechanical basis. These methods solve the electronic structure of the material to determine the total energy of a given atomic configuration, allowing for the calculation of key thermodynamic quantities like formation enthalpy without relying on empirical data.

The formation enthalpy (ΔHf) of a this compound phase (ZrHx) from its constituent elements (solid Zr and gaseous H₂) is a key indicator of its thermodynamic stability. DFT calculations are used to find the total energy of the ZrHx crystal structure and subtract the energies of the pure constituents. arxiv.org A negative formation enthalpy indicates that the formation of the hydride is an exothermic process and that the hydride is thermodynamically stable with respect to its elements. scientific.net

Researchers have used first-principles calculations to determine the formation energies for the various polymorphs of this compound, including the γ-ZrH, δ-ZrH1.5, and ε-ZrH₂ phases. researchgate.net These calculations have confirmed that the formation of all three hydrides is spontaneous. researchgate.net The results show that the stability and specific energy values depend on the crystal structure and the hydrogen-to-zirconium ratio. For instance, calculations for ZrH₂ without considering zero-point energy (ZPE) contribution yield a formation energy of -159.79 kJ/mol at 0 K, indicating high thermodynamic stability. arxiv.org When ZPE is included, the formation enthalpies for ZrH₂, ZrD₂ (deuteride), and ZrT₂ (tritide) are estimated to be -143.68, -147.87, and -150.01 kJ/mol, respectively. researchgate.net These calculations highlight the influence of isotopic effects on the thermodynamic properties. researchgate.net

The free energy of formation can also be calculated by incorporating the vibrational entropy, which is derived from the phonon density of states. diva-portal.org This allows for the prediction of phase stability at different temperatures. diva-portal.org Such calculations are crucial for constructing phase diagrams and providing data for higher-level models like phase-field simulations that model the micro-evolution of hydrides. diva-portal.org

Table 1: Calculated Formation Energies of this compound Phases

| Hydride Phase | Stoichiometry | Calculation Method | Formation Energy (kJ/mol) | Notes |

|---|---|---|---|---|

| ε-ZrH₂ | ZrH₂ | DFT (without ZPE) | -159.79 | At 0 K. arxiv.org |

| ε-ZrH₂ | ZrH₂ | DFT (with ZPE) | -143.68 | ZPE: Zero-Point Energy. researchgate.net |

| - | ZrD₂ | DFT (with ZPE) | -147.87 | Zirconium Deuteride. researchgate.net |

| - | ZrT₂ | DFT (with ZPE) | -150.01 | Zirconium Tritide. researchgate.net |

Sublattice models, particularly within the CALPHAD (CALculation of PHAse Diagrams) framework, are a widely used approach for describing the thermodynamics of interstitial solid solutions like the Zr-H system. These models are phenomenological but are physically grounded in the crystal structure of the phases. They provide a way to express the Gibbs free energy of a phase as a function of temperature, pressure, and composition.

In the context of this compound, the solid solution phases are treated as compounds with two or more sublattices. For example, a simple model for hydrogen in zirconium would involve a metallic sublattice occupied by zirconium atoms and an interstitial sublattice where hydrogen atoms and vacancies (representing unoccupied interstitial sites) are distributed. The Gibbs energy of the phase is then described based on the constituents present on each sublattice.

The Compound Energy Formalism (CEF) is a common implementation of the sublattice model. In this formalism, the Gibbs energy of a phase is described by considering the energies of the "end-member" compounds (hypothetical compounds where each sublattice is fully occupied by one type of constituent) and the mixing behavior of the constituents on each sublattice. For the α-Zr(H) phase, a two-sublattice model (Zr)a(H, Va)c is used, where the first sublattice is occupied by Zr, and the interstitial sublattice is occupied by hydrogen (H) and vacancies (Va).

This approach allows for the modeling of the Gibbs energy across a wide range of compositions and temperatures. The parameters for the model are typically optimized by fitting to a combination of experimental data (such as phase boundary information and hydrogen pressure measurements) and theoretical data from first-principles calculations. jst.go.jp The resulting thermodynamic descriptions are compiled into databases that can be used for sophisticated simulations, such as phase-field modeling of hydride precipitation. researchgate.net This method has been successfully applied to describe the thermodynamic properties of various binary and ternary hydride systems. scientific.netresearchgate.netbohrium.com

The quasi-chemical model is another theoretical approach used to describe the thermodynamic properties of solutions, including the Zr-H system. Unlike the sublattice model that focuses on site occupancies, the quasi-chemical model emphasizes the interactions between nearest-neighbor atoms. It accounts for the non-random distribution of atoms that arises from different bond energies between pairs of species.

This model introduces the concept of pair exchange reactions to describe the energetics of the solution. For the Zr-H system, it would consider the formation of Zr-Zr, H-H, and Zr-H pairs. The equilibrium distribution of these pairs is determined by minimizing the Gibbs energy of the system, which includes both enthalpic contributions from the bond energies and entropic contributions from the different ways of arranging the pairs.

A key application of this model is to establish analytical relationships between composition, temperature, and equilibrium hydrogen pressure (P-C-T isotherms). Research has demonstrated that a quasi-chemical model can be used to establish an analytical composition-temperature-pressure relationship for the δ-ZrH₂₋ₓ phase. researchgate.net The model can evaluate interaction energies between neighboring atoms in the hydride, providing a more detailed physical picture of the atomic interactions than simpler models. researchgate.net The Modified Quasichemical Model (MQM) is an advanced version used in thermodynamic modeling that provides a good description of the short-range ordering behavior in liquid and solid solutions. concordia.ca This approach has been successfully parameterized for various metallic systems by using data from simulations and experiments to predict thermodynamic properties like the activity of components in a melt. aip.org

Kinetics of Hydrogen Absorption and Desorption in Zirconium Hydrides

Mechanisms of Hydrogen Diffusion in Zirconium and Zirconium Hydrides

The movement of hydrogen through the zirconium lattice is a fundamental process in the formation of zirconium hydrides. This diffusion is primarily an interstitial mechanism, where small hydrogen atoms move through the spaces between the larger zirconium atoms.

Interstitial Hydrogen Diffusion Pathways

Hydrogen atoms in the hexagonal close-packed (hcp) structure of α-zirconium can occupy two types of interstitial sites: tetrahedral (T-sites) and octahedral (O-sites). First-principles calculations have shown that hydrogen atoms preferentially occupy the tetrahedral interstitial positions in perfect zirconium crystals. researchgate.net The diffusion of hydrogen is understood to occur through a series of jumps between these interstitial sites.

The primary diffusion pathways for hydrogen in α-zirconium include:

Tetrahedral to Tetrahedral (Tet-Tet) diffusion: This pathway is oriented along the b-axis of the crystal lattice. osti.gov

Octahedral to Octahedral (Oct-Oct) diffusion: This pathway is nearly aligned with the c-axis. osti.gov

Tetrahedral to Octahedral (Tet-Oct) diffusion. osti.gov

In zirconium hydrides, such as the ε-ZrH₂ phase, the diffusion mechanism also involves hydrogen atoms moving between interstitial sites. Studies have identified the most favorable diffusion pathway in the presence of hydrogen vacancies as a jump from one tetrahedral site to another (T-T2-T1). researchgate.net The diffusion process in concentrated hydrides must also account for the reduced availability of vacant interstitial sites. aip.org For δ- and ε-phase zirconium hydrides, the probability of an atom finding a vacant adjacent site is a significant factor in the diffusion flux. aip.org

Influence of Impurities (e.g., Sn) and Alloying Elements on Diffusion Coefficients

The presence of impurities and alloying elements within the zirconium matrix can have a substantial impact on the diffusion of hydrogen. These elements can act as trapping sites for hydrogen, thereby altering the diffusion coefficient.

Tin (Sn): The presence of tin (Sn) as an impurity in zirconium has been found to reduce the diffusivity of hydrogen. First-principles calculations indicate that a Sn impurity can decrease the diffusion coefficient by up to four orders of magnitude. osti.gov Substitutional Sn atoms in the diffusion pathway can increase the diffusion barriers for hydrogen in zirconium hydrides. osti.govosti.gov

Other Alloying Elements: The coexistence of tin (Sn), iron (Fe), chromium (Cr), and nickel (Ni) in zirconium alloys has been reported to decrease the hydrogen diffusion coefficient. xml-journal.net These elements can create trapping sites for hydrogen. xml-journal.net The presence of second-phase particles in alloys like Zircaloy can also influence hydrogen pickup, with elements like Ni having a detrimental effect. psu.edu

The following table summarizes the effect of various elements on hydrogen diffusion in zirconium:

| Element/Impurity | Effect on Hydrogen Diffusion Coefficient | Reference(s) |

| Tin (Sn) | Decreases | osti.govxml-journal.net |

| Iron (Fe) | Decreases (in combination with Sn, Cr, Ni) | xml-journal.net |

| Chromium (Cr) | Decreases (in combination with Sn, Fe, Ni) | xml-journal.net |

| Nickel (Ni) | Decreases (in combination with Sn, Fe, Cr) | xml-journal.net |

| Niobium (Nb) | Can influence diffusion, but the effect is complex and can depend on the alloy's microstructure. | psu.edu |

Anisotropic Diffusion Behavior

The diffusion of hydrogen in the hexagonal close-packed (hcp) crystal structure of α-zirconium is anisotropic, meaning the rate of diffusion is dependent on the crystallographic direction. Molecular dynamics simulations have observed this anisotropy. usask.ca

Kinetic Monte Carlo (KMC) simulations, parameterized by density functional theory (DFT) calculations, have been used to predict this behavior. These studies have found that the diffusivity of hydrogen along the c-axis is slightly higher than along the a-axis. osti.gov The anisotropy is reported to saturate at approximately 1.20 at high temperatures. osti.gov This anisotropic diffusion is a consequence of the different energy barriers for hydrogen jumps along different crystallographic directions. The localized state of stresses within the material, which is influenced by the elastic and plastic anisotropy of zirconium crystals, can also significantly affect the diffusion of hydrogen atoms. researchgate.net

Hydrogen Absorption Kinetics

Rate-Controlling Steps: Dissociative Adsorption, Interstitial Jumps, Bulk Diffusion

The absorption of hydrogen by α-zirconium can be described by a model consisting of three successive steps: aip.orgaip.org

Dissociative Adsorption: Hydrogen molecules (H₂) in the gas phase first adsorb onto the surface of the zirconium metal and then dissociate into hydrogen atoms (H). aip.orgaip.org

Interstitial Jumps: The adsorbed hydrogen atoms then jump from the surface into the interstitial sites just below the surface. aip.orgaip.org

Bulk Diffusion: Finally, the hydrogen atoms diffuse from these subsurface sites into the bulk of the metal. aip.orgaip.org

Under conditions of low pressure or low temperature, both the dissociative adsorption and the bulk diffusion steps can be rate-controlling. aip.orgaip.org At low temperatures, as the pressure increases, the absorption rate is significantly influenced by lateral interactions between adsorbed hydrogen atoms. aip.orgaip.org The Johnson-Mehl-Avrami-Kolmogorov (JMAK) model has also been used to describe the kinetics of hydrogen absorption, suggesting that both nucleation and growth mechanisms or diffusion can be rate-limiting steps. tandfonline.com

The following table presents some experimentally determined kinetic parameters for hydrogen absorption by α-zirconium: aip.orgaip.org

| Parameter | Value (J/H atom) | Reference(s) |

| Activation Energy for Dissociative Adsorption | (1.7 ± 0.5) x 10⁻²¹ | aip.orgaip.org |

| Heat for Jump (into interstitial site) | (9.4 ± 1.5) x 10⁻²¹ | aip.orgaip.org |

| Activation Energy for Desorption | (9.43 ± 0.30) x 10⁻²⁰ | aip.orgaip.org |

| Lateral Interaction Energy (repulsive) | ~4 x 10⁻²⁰ | aip.org |

Effect of Surface Conditions (e.g., Oxidation Layer) on Absorption Rates

The condition of the zirconium surface plays a crucial role in the kinetics of hydrogen absorption. A layer of zirconium oxide (ZrO₂) on the surface can act as a barrier to hydrogen permeation. xml-journal.net

The effectiveness of this oxide layer as a barrier is dependent on its properties, which are in turn influenced by the oxidation conditions. Oxide layers formed at high temperatures (700°C and 900°C) on Zircaloy-2 and Zr 702 alloys have been shown to be very effective barriers against hydrogen entry, even if the surface is cracked. mostwiedzy.pl However, thinner oxide layers formed at lower temperatures (350°C) allow for easier hydrogen absorption. mostwiedzy.pl

The rate of oxidation itself is a primary factor controlling hydrogen absorption in gaseous atmospheres containing hydrogen. osti.govosti.gov When an oxidant is present, it can significantly inhibit gas phase hydriding. osti.govosti.gov However, if the oxidation rate becomes limited by the diffusion of the oxidant to the surface, catastrophic hydriding can occur even at low hydrogen pressures. osti.govosti.gov The electrical resistance of the ZrO₂ film is also a factor; a decrease in resistance, possibly due to an increase in oxygen anion vacancies, may lead to a higher hydrogen diffusion rate through the film. osti.govosti.gov

The composition of the alloy influences the properties of the oxide film and, consequently, hydrogen absorption. For instance, after pre-oxidation, the hydrogen absorption rate of Zircaloy shows a constant or slightly decreasing tendency with increasing oxidation level, whereas for Zr-Nb alloys, the rate decreases more significantly. jaea.go.jp This difference can be partly attributed to the different valencies of the alloying elements, which affect the concentration of lattice defects in the oxide film. jaea.go.jp

The study of hydrogen desorption kinetics in zirconium hydrides is critical for applications such as nuclear reactor design and safety. The rate at which hydrogen is released from zirconium hydride is influenced by temperature, the phase of the hydride, and the condition of the material's surface.

Modeling Desorption Rates: Zero- and Second-Order Kinetic Models

The process of hydrogen desorption from this compound is complex and involves multiple stages, often corresponding to different crystallographic phases. researchgate.net Researchers have developed models to describe these kinetics, with zero- and second-order models being particularly significant.

Thermal desorption spectroscopy (TDS) experiments on this compound samples with H/Zr ratios of 1.62 and 1.64 have identified three distinct stages in the desorption spectra: the δ-zirconium hydride phase, a two-phase region (δ+α), and the α-zirconium phase. researchgate.net To model these observations, a continuous, one-dimensional, two-phase moving boundary model has been employed. researchgate.net

This modeling demonstrates that the hydrogen flux away from the δ-hydride phase is best described by a zero-order kinetic model . researchgate.net This implies that the rate of desorption from this phase is constant and independent of the hydrogen concentration. In contrast, hydrogen desorption from the α-zirconium phase is effectively modeled using second-order kinetics . researchgate.net This indicates that the desorption rate is proportional to the square of the hydrogen concentration, which is typical for a process involving the recombination of two hydrogen atoms on the surface before desorbing as an H₂ molecule. Some studies have also determined zeroth-order desorption kinetics through thermogravimetric experiments measuring mass loss during dehydriding under vacuum. researchgate.net

The successful application of these models requires careful consideration of kinetic parameters. For instance, to accurately reproduce experimental TDS results for desorption from α-Zr, the activation energy of desorption may need to be optimized; one study found that using 70% of the literature value provided the best fit. researchgate.net Other research, using Kissinger analysis of TDS data, has suggested that the desorption process follows first-order kinetics, highlighting the complexity and varied findings in the field. asme.org

Table 1: Kinetic Models for Hydrogen Desorption from Zirconium Phases

| Zirconium Phase | Applicable Kinetic Model | Description | Source(s) |

| δ-Zirconium Hydride | Zero-Order | Desorption rate is constant and independent of hydrogen concentration. | , researchgate.net |

| α-Zirconium | Second-Order | Desorption rate is proportional to the square of the hydrogen concentration. | , researchgate.net |

High-Temperature Hydrogen Release Phenomena

At elevated temperatures, this compound exhibits significant hydrogen release. This behavior is a critical consideration in scenarios such as hypothetical reactor accidents. Studies conducted under high-temperature conditions reveal rapid and substantial desorption of hydrogen.

For this compound specimens with a clean surface, hydrogen release is exceptionally rapid. In the temperature range of approximately 600–700°C, a majority of the hydrogen can escape from the material within just 10 minutes. researchgate.net This rapid decomposition is thermodynamically favorable as the temperature increases. researchgate.net

Investigations into uranium-zirconium hydride (U-ZrHₓ) fuel have shown that hydrogen release commences at around 640-670°C. inl.gov As the temperature continues to rise, the release becomes linear with temperature, with complete desorption of hydrogen occurring by 900°C. inl.gov The dissociation of hydrides formed after hydrogenation in a gas atmosphere has been observed to occur at temperatures between 522-540°C. researchgate.net Further temperature increases lead to the α to β phase transition in zirconium. researchgate.net

Table 2: Temperature-Dependent Hydrogen Release from this compound

| Temperature Range (°C) | Observed Phenomenon | Source(s) |

| 522 - 540 | Dissociation of hydrides occurs. | researchgate.net |

| ~600 - 700 | Rapid hydrogen release from specimens with clean surfaces. | researchgate.net |

| 640 - 670 | Onset of hydrogen release in U-ZrHₓ fuel. | inl.gov |

| 750 - 900 | Linear and complete hydrogen loss observed. | inl.gov |

| 750 - 820 | Temperature range studied for hypothetical reactor accident conditions. | researchgate.net |

Impact of Clean vs. Oxidized Surfaces on Desorption

The condition of the this compound surface plays a pivotal role in the kinetics of hydrogen desorption. A distinct difference in hydrogen release behavior is observed between samples with clean surfaces and those with an oxide layer.

As noted, a clean surface facilitates very rapid hydrogen release at high temperatures. researchgate.net However, the presence of an oxide layer on the surface of the this compound significantly retards this process. researchgate.net This oxide layer, typically zirconium dioxide (ZrO₂), acts as an effective diffusion barrier, hindering the movement of hydrogen atoms to the surface for recombination and release. researchgate.netresearchgate.net

Studies comparing hydrogen desorption in different atmospheres have demonstrated this effect clearly. When this compound is heated in an inert helium atmosphere, desorption begins at approximately 500°C. researchgate.net In contrast, when heated in a helium atmosphere containing 5% oxygen (He–5%O₂), the onset of decomposition is delayed to a higher temperature of 525°C. researchgate.net The oxidation process results in the formation of a protective oxide layer composed of monoclinic ZrO₂ and a small amount of tetragonal ZrO₁.₈₈. researchgate.net The observation of O-H bonds within this oxide layer suggests that it helps to fix hydrogen atoms, further preventing their diffusion. researchgate.net This barrier effect of the oxide layer has been widely documented, regardless of whether the process is absorption or desorption. researchgate.net

Mechanisms of Zirconium Hydride Precipitation and Microstructural Evolution

Hydride Nucleation and Growth Mechanisms

The formation of zirconium hydrides is a phase transformation process that begins with nucleation—the formation of stable, tiny clusters of the new phase—followed by the growth of these nuclei. energy.gov This process is highly dependent on factors such as temperature, hydrogen concentration, cooling rate, and the pre-existing microstructure of the zirconium alloy. ams.org.cnastm.org

Hydride nucleation in zirconium alloys is a heterogeneous process, meaning it occurs preferentially at specific, energetically favorable sites within the microstructure rather than randomly within the bulk material (homogeneous nucleation). imperial.ac.ukconicet.gov.ar These sites help to lower the energy barrier required for a stable nucleus to form. The primary preferential nucleation sites are grain boundaries (GBs), dislocations, and secondary phase particles (SPPs). imperial.ac.uknih.gov

Grain Boundaries (GBs): GBs are considered highly potent nucleation sites for zirconium hydrides. imperial.ac.uk The disordered atomic structure at a grain boundary provides a high-energy region where the strain energy associated with hydride precipitation can be more easily accommodated. Theoretical calculations and experimental observations show that hydrides tend to nucleate at high-energy GBs. xjtu.edu.cnroyalsocietypublishing.org The character of the grain boundary, specifically the c-axis misorientation between adjacent grains, plays a crucial role. nih.gov Grain boundaries with c-axis misorientations of <15°, around 55°-60°, and >85° have been identified as preferential sites for subsurface hydride formation. xjtu.edu.cnresearchgate.net In materials with smaller grains, the higher density of grain boundaries leads to a greater proportion of intergranular (at the grain boundary) hydrides. imperial.ac.uk

Dislocations: The stress fields associated with dislocations and dislocation loops can act as trapping sites for hydrogen atoms, promoting hydride nucleation. nih.govmit.edu Irradiation, which creates a high density of dislocation loops, has been shown to significantly increase the density of hydride precipitates while reducing their average size. nih.gov The emission of dislocations from the tip of a growing hydride is also a key mechanism that relieves stress, allowing for continued growth. mit.edu

Secondary Phase Particles (SPPs): In alloys like Zircaloy-4, which contain intermetallic SPPs such as Zr(Fe, Cr)₂, the interface between the SPP and the zirconium matrix serves as a favorable nucleation site. ams.org.cnimperial.ac.uk The presence of a high density of SPPs encourages the formation of intragranular (within the grain) hydrides. imperial.ac.uk Research comparing commercially pure zirconium with Zircaloy-4 found that for most grain sizes, a significantly higher fraction of hydrides precipitated within the grains in Zircaloy-4, highlighting the role of SPPs as intragranular nucleation sites. imperial.ac.uk Nanohydrides have been specifically identified precipitating at the boundary of these SPPs. ams.org.cn

| Nucleation Site | Influence on Hydride Precipitation | Supporting Research Findings |

| Grain Boundaries | Highly potent sites, especially high-energy GBs. Dominant in small-grained materials. | GBs with c-axis misorientation <15°, ~60°, and >80° are preferential. nih.govxjtu.edu.cn |

| Dislocations | Stress fields trap hydrogen; irradiation-induced defects increase hydride density. | Dislocation emission from hydride tips relieves stress and promotes growth. nih.govmit.edu |

| Secondary Phase Particles | Interfaces with the matrix act as intragranular nucleation sites. | Prominent in alloys like Zircaloy-4, increasing the fraction of intra-granular hydrides. ams.org.cnimperial.ac.uk |

Once a stable nucleus is formed, it grows by the diffusion of hydrogen atoms from the surrounding matrix to the hydride-matrix interface. energy.gov The kinetics of this growth are therefore largely controlled by hydrogen diffusion. astm.org The process is also influenced by thermodynamic driving forces defined by the terminal solid solubility (TSS) of hydrogen in zirconium. Two distinct solubility limits are recognized:

Terminal Solid Solubility of Dissolution (TSSD): The equilibrium solubility limit, representing the maximum amount of hydrogen that can be dissolved in the matrix upon heating. astm.orgpsu.edu

Terminal Solid Solubility of Precipitation (TSSP): A higher, non-equilibrium limit observed upon cooling, which represents the supersaturation required to initiate nucleation. astm.orgpsu.edu

Hydride growth occurs when the hydrogen concentration in solid solution is above the TSSD, while nucleation requires the concentration to exceed the TSSP. astm.orgpsu.edu Studies have shown that the TSSP is a kinetic limit, and with sufficient time at a constant temperature, the hydrogen concentration will decrease towards the true equilibrium TSSD curve as precipitation continues. astm.org

The kinetics of hydride precipitation can be described by the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model. astm.org Experimental fitting of this model to data for Zircaloy-4 yielded an Avrami parameter of approximately 2.5, which is the theoretical value for the diffusion-controlled growth of plate-like precipitates, consistent with the observed morphology of hydrides. astm.org The growth rate is also impacted by stress; the large volume mismatch between the hydride and the matrix creates stress fields that can inhibit further growth. mit.eduxjtu.edu.cn Dislocation emission at the hydride tip is a critical mechanism for relieving this stress, thereby decreasing the local chemical potential of hydrogen and allowing growth to continue. mit.edu

The formation of the most commonly observed δ-hydride (fcc ZrH₁.₅-ZrH₁.₆₆) is often preceded by the formation of metastable precursor phases. mdpi.comnih.gov The specific phase that precipitates depends on factors like cooling rate and local hydrogen content. nih.govxjtu.edu.cn

γ-Hydride (ZrH): The metastable face-centered tetragonal (FCT) γ-hydride is often observed in samples that are rapidly cooled or quenched. nih.gov It is frequently suggested to be a transitional phase that forms prior to the more stable δ-hydride, as it requires a lower hydrogen concentration and has a smaller precipitation strain. ams.org.cnxjtu.edu.cn Some studies have detected the γ phase at the front of a growing δ-hydride, supporting its role as a precursor. xjtu.edu.cnresearchgate.net

ζ-Hydride (Zr₂H): The ζ-hydride has also been proposed as a potential precursor to δ-hydrides. mdpi.comnih.gov It is considered a thermodynamically metastable phase that transitions rapidly to the γ or δ phase. mdpi.com

Embryonic Hydrides: Advanced characterization techniques have identified what are believed to be embryonic hydrides in their earliest formation stages. arxiv.org One study reported a hydride with a stoichiometry of only 17 at% hydrogen, significantly lower than that of the ζ-phase, suggesting it represents an initial cluster of hydrogen atoms that precedes the formation of a defined hydride phase. arxiv.org

The generally accepted phase transition sequence with increasing hydrogen content at room temperature is γ-ZrH → δ-ZrH₁.₆₆ → ε-ZrH₂. xjtu.edu.cnresearchgate.net The transformation from δ to ε-hydride (fct ZrH₂) occurs after long-term hydrogen charging at high temperatures via a martensitic shear mechanism. xjtu.edu.cn

| Hydride Phase | Crystal Structure | Role in Precipitation |

| γ-ZrH | Face-Centered Tetragonal (FCT) | Metastable precursor, forms on rapid cooling. ams.org.cnnih.gov |

| δ-ZrH₁.₅-ZrH₁.₆₆ | Face-Centered Cubic (FCC) | Thermodynamically stable phase under many conditions. nih.gov |

| ε-ZrH₂ | Face-Centered Tetragonal (FCT) | Forms from δ-hydride at high hydrogen concentrations. xjtu.edu.cnxjtu.edu.cn |

| ζ-Zr₂H | Hexagonal Close-Packed (HCP) based | Metastable precursor to γ and δ hydrides. mdpi.comnih.gov |

Kinetics of Hydride Growth and Microstructural Development

Morphology and Distribution of Zirconium Hydrides

The arrangement and shape of hydride precipitates within the zirconium matrix define the hydride morphology. This morphology is a critical factor in determining the extent of mechanical property degradation. royalsocietypublishing.orgroyalsocietypublishing.org The distribution is primarily categorized as either intragranular or intergranular.

Hydrides can precipitate either within the interior of zirconium grains (intragranular) or along the boundaries between grains (intergranular). conicet.gov.arroyalsocietypublishing.org The dominant pattern is influenced by the material's microstructure and processing history.

Intragranular Hydrides: These hydrides appear as platelets or needles that form within a single grain. conicet.gov.ar Their formation is encouraged by the presence of nucleation sites within the grain, such as dislocations or, particularly in alloys, secondary phase particles. imperial.ac.uk In large-grained materials, where the grain boundary density is low, the proportion of intragranular hydrides increases. imperial.ac.uk These hydrides typically stop growing when they encounter a grain boundary, as the change in crystallographic orientation presents a barrier. conicet.gov.arpnnl.gov

When zirconium components are exposed to a hydrogen-rich environment, hydrogen is absorbed at the surface and diffuses inward. This can lead to the formation of a concentrated layer of hydrides near the surface, often referred to as a "hydride rim" or "hydride blisters". psu.edumdpi.com

This subsurface hydride formation is accompanied by significant volumetric swelling. xjtu.edu.cnresearchgate.net The swelling occurs because the hydride phases have a larger volume than the zirconium matrix they replace; the volume mismatch is approximately 12.3% for γ-hydride and 17.2% for δ-hydride. mdpi.comxjtu.edu.cn This expansion creates compressive stresses in the surrounding matrix and can cause visible bumps or blisters to form on the material's surface. xjtu.edu.cnfrontiersin.orgfrontiersin.org

Analysis of these surface bumps reveals that subsurface hydrides first form through the nucleation of isolated precipitates, which then grow and coalesce into larger structures. xjtu.edu.cnresearchgate.net The formation of a hydride rim occurs when the rate of hydrogen absorption at the surface exceeds the rate at which hydrogen can diffuse into the bulk of the material. mdpi.com This leads to the hydrogen concentration exceeding the solubility limit in the subsurface layer first, resulting in localized, heavy precipitation. psu.edumdpi.com

Influence of Cooling Rate on Hydride Size, Spacing, and Distribution

The rate at which a zirconium alloy is cooled plays a crucial role in determining the morphology and distribution of the resulting hydride precipitates. ams.org.cnimperial.ac.uk This, in turn, has a significant impact on the mechanical integrity of the material. ams.org.cn

Rapid cooling rates lead to the formation of smaller, more finely dispersed hydride platelets. ams.org.cnkns.org This is attributed to the limited time available for hydrogen diffusion and hydride growth. energy.gov As the cooling rate increases, the thickness and spacing of the hydrides decrease, resulting in a more uniform distribution throughout the zirconium matrix. ams.org.cnmdpi.com At very high cooling rates, such as those achieved by water or liquid nitrogen quenching, a very fine and dispersed hydride distribution is observed, with an average spacing of 1 to 3 micrometers. kns.org This can also lead to an increase in the number density of intragranular hydrides and the formation of metastable γ-hydrides (a face-centered tetragonal structure). ams.org.cnimperial.ac.uk

Conversely, slower cooling rates, such as furnace cooling, allow for more extensive hydrogen diffusion, leading to the formation of coarser, larger hydride platelets. kns.orgresearchgate.net At these slower rates (e.g., < 10 °C/min), the more stable δ-hydride phase (a face-centered cubic structure) is predominantly formed. imperial.ac.uk These larger hydrides are often observed to be aligned in specific orientations within the zirconium matrix. ams.org.cn

The effect of cooling rate on hydride size and spacing is a critical consideration in predicting the mechanical behavior of zirconium alloys. Finer, more dispersed hydrides resulting from rapid cooling can sometimes be less detrimental than the large, interconnected hydride networks that can form during slow cooling, which can act as preferential paths for crack propagation. royalsocietypublishing.org

Below is an interactive table summarizing the influence of cooling rate on key hydride characteristics.

| Cooling Rate | Hydride Size | Hydride Spacing | Hydride Distribution | Predominant Hydride Phase |

| Rapid | Small | Decreased | Finely dispersed, uniform | γ-hydride (metastable) |

| Slow | Large/Coarse | Increased | Coarse, often aligned | δ-hydride (stable) |

Stress-Induced Hydride Reorientation and Precipitation

The presence of external stress significantly influences the precipitation behavior of zirconium hydrides, leading to a phenomenon known as stress-induced hydride reorientation. mdpi.comosti.gov This reorientation can have profound implications for the mechanical integrity of zirconium alloy components, particularly in nuclear applications where components are subjected to operational stresses. mdpi.comantinternational.com

Mechanisms of Hydride Reorientation under External Stress

Under tensile stress, hydride platelets tend to precipitate with their habit planes oriented perpendicular to the direction of the applied stress. mdpi.comarxiv.org In zirconium alloy fuel cladding tubes, which experience hoop stresses during operation, this results in the reorientation of hydrides from a typically circumferential alignment to a radial one. mdpi.comantinternational.com Conversely, under compressive stress, hydrides tend to align parallel to the stress direction. arxiv.org

The underlying mechanism for this reorientation is believed to be the influence of stress on the nucleation stage of hydride precipitation. arxiv.org The applied stress creates a thermodynamic driving force that favors the formation of hydride nuclei on specific crystallographic planes that are oriented to minimize the strain energy associated with the transformation. arxiv.org Theoretical models suggest that the driving force for orientation under stress is a significant factor during nucleation, while hydride growth is less likely to play a role in the preferential orientation. arxiv.org

Studies have shown that there is a threshold stress required to induce significant hydride reorientation. amazon.comresearchgate.net This threshold is influenced by several factors, including the material's microstructure, texture, and the temperature at which precipitation occurs. osti.govresearchgate.net Repeated thermal cycling under stress can progressively increase the fraction of reoriented hydrides. astm.org

Role of Internal Stresses and Strain Fields in Precipitation Orientation